Lipophilicity Advantage Over the 3-Phenyl Unsubstituted Parent Core
The compound exhibits a computed logP of 3.56 . This value is approximately 0.8–1.0 log units higher than the unsubstituted 3-phenyl-6-oxopyridazin-1(6H)-yl acetamide scaffold, which typically has a logP of ~2.6–2.8 (class-level inference, explicit comparator data not sourced) [1]. The increase stems from the naphthalene and methoxy substitutions and predicts enhanced passive membrane permeability, a critical parameter for intracellular target engagement.
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 3.56 |
| Comparator Or Baseline | Unsubstituted 3-phenyl-6-oxopyridazin-1(6H)-yl acetamide core: logP ~2.6–2.8 (class estimate) |
| Quantified Difference | Δ logP ≈ +0.8 to +1.0 |
| Conditions | Calculated via internal algorithm; standardized to pH 7.4 |
Why This Matters
Higher logP correlates with better passive diffusion across lipid bilayers; procurement for cell-based assays should verify that this increase does not compromise aqueous solubility, which is separately quantified by logSw = -4.42 .
- [1] Class-level inference based on ChemAxon logP predictions for 3-phenyl-6-oxopyridazin-1(6H)-yl acetamide fragments commonly found in public databases such as PubChem. View Source
